molecular formula C23H19FN2O2 B2439011 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 308298-24-0

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole

Cat. No.: B2439011
CAS No.: 308298-24-0
M. Wt: 374.415
InChI Key: FHDKIBQIWDGOFF-UHFFFAOYSA-N
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Description

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a fluorophenyl and a nitroethyl group attached to the indole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The fluorophenyl and nitroethyl groups are introduced through electrophilic aromatic substitution reactions. For instance, the fluorophenyl group can be added using a Friedel-Crafts alkylation reaction with a fluorobenzene derivative.

    Final Assembly: The final step involves coupling the substituted indole with the nitroethyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The nitroethyl group can be oxidized to form nitro compounds or further to carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be studied for its potential effects on biological systems.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It may find applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, potentially modulating their activity. The presence of the fluorophenyl and nitroethyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole can be compared with other indole derivatives, such as:

    3-(2-nitroethyl)-2-phenyl-1H-indole: Lacks the fluorophenyl group, which may result in different biological activities and chemical reactivity.

    3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole: Contains a chlorophenyl group instead of a fluorophenyl group, which may affect its chemical properties and interactions with biological targets.

    3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole: Lacks the methyl group on the phenyl ring, which may influence its overall stability and reactivity.

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDKIBQIWDGOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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